4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid
CAS No.: 436091-71-3
Cat. No.: VC8429424
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436091-71-3 |
|---|---|
| Molecular Formula | C13H12N2O4S |
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | 4-(pyridin-4-ylmethylsulfamoyl)benzoic acid |
| Standard InChI | InChI=1S/C13H12N2O4S/c16-13(17)11-1-3-12(4-2-11)20(18,19)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) |
| Standard InChI Key | IHPNDQYDXOBBEO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC2=CC=NC=C2 |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid is a sulfonamide derivative characterized by a benzoic acid core substituted with a sulfamoyl group linked to a pyridin-4-ylmethyl moiety. Its molecular formula is , with a molecular weight of 292.31 g/mol. The compound’s IUPAC name, 4-(pyridin-4-ylmethylsulfamoyl)benzoic acid, reflects its functional groups and substitution pattern.
Table 1: Key Physicochemical Properties
†Values derived from structurally similar analogs in PubChem .
The compound’s planar benzoic acid and pyridine rings facilitate π-π stacking interactions, while the sulfamoyl group enhances solubility in polar solvents. Computed properties, such as a topological polar surface area of 114 Ų , suggest moderate membrane permeability, aligning with bioactivity trends observed in sulfonamide-based therapeutics.
Synthesis and Preparation
The synthesis of 4-[(pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid follows established methodologies for sulfonamide derivatives. A representative route involves:
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Sulfonylation: Reaction of 4-carboxybenzenesulfonyl chloride with pyridin-4-ylmethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
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Purification: Crystallization or chromatography to isolate the product.
This method parallels strategies used for LIM kinase inhibitors, where sulfonamide intermediates are coupled with secondary amines to enhance binding affinity . Modifications to the pyridinylmethyl group, such as halogenation or alkyl chain elongation, have been shown to influence target selectivity , though such derivatives remain unexplored for this specific compound.
Biological Activity and Mechanistic Insights
While direct pharmacological data for 4-[(pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid are scarce, its structural analogs exhibit notable bioactivities:
Enzyme Inhibition
Sulfamoyl groups are critical in carbonic anhydrase inhibition, a mechanism leveraged in glaucoma and cancer therapies. The compound’s sulfonamide moiety may chelate zinc ions in enzyme active sites, disrupting catalytic activity.
Kinase Modulation
In LIM kinase (LIMK) inhibitors, sulfonamide derivatives induce conformational changes in the ATP-binding pocket, as demonstrated by ΔTm shifts in differential scanning fluorimetry (DSF) assays . For example, chlorination at the meta-position of the benzyl group reduced LIMK2 binding affinity by 30% compared to unsubstituted analogs . Such findings suggest that subtle modifications to the pyridinylmethyl group in 4-[(pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid could fine-tune kinase selectivity.
Research Gaps and Future Directions
Current literature highlights three underexplored areas:
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Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.
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Target Identification: High-throughput screening against kinase panels could reveal novel therapeutic applications.
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Structure-Activity Relationships (SAR): Systematic variation of the pyridinylmethyl substituent may optimize potency and reduce off-target effects.
Recent work on LIMK inhibitors underscores the potential of sulfonamide derivatives in oncology, particularly in disrupting actin polymerization in metastatic cancers . Comparative studies with 4-[(pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid could elucidate its role in cytoskeletal regulation.
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